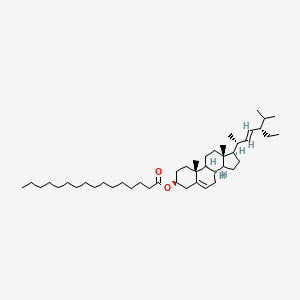
Stigmasterol 3-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasterol 3-palmitate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans, herbs, and tobacco. Stigmasterol is known for its various pharmacological effects, including anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. This compound is an ester formed by the esterification of stigmasterol with palmitic acid, a common saturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stigmasterol 3-palmitate typically involves the esterification of stigmasterol with palmitic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Stigmasterol 3-palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Stigmasterol and palmitic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anti-diabetic, and cholesterol-lowering effects.
Industry: Used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of stigmasterol 3-palmitate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it can influence the expression of various genes and proteins involved in inflammation, cholesterol metabolism, and glucose regulation.
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: The parent compound of stigmasterol 3-palmitate, known for its similar pharmacological effects.
β-Sitosterol: Another phytosterol with similar cholesterol-lowering and anti-inflammatory properties.
Campesterol: A phytosterol structurally similar to stigmasterol, with comparable biological activities.
Uniqueness
This compound is unique due to its esterified form, which may influence its solubility, bioavailability, and pharmacokinetic properties compared to its parent compound and other similar phytosterols. This esterification can also affect its interaction with biological membranes and its overall biological activity.
Properties
CAS No. |
2308-84-1 |
|---|---|
Molecular Formula |
C45H78O2 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H78O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h23-25,34-36,38-42H,8-22,26-33H2,1-7H3/b24-23+/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
OHLDETMXEXJUDZ-SYYHSBNDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


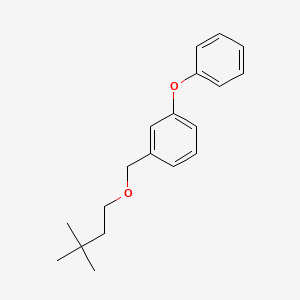
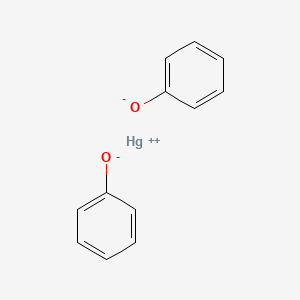
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
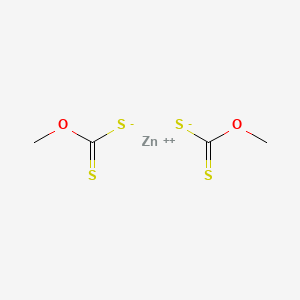

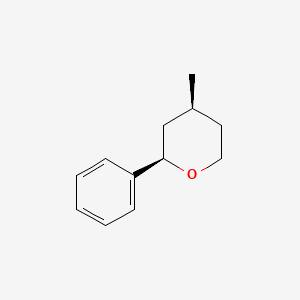



![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

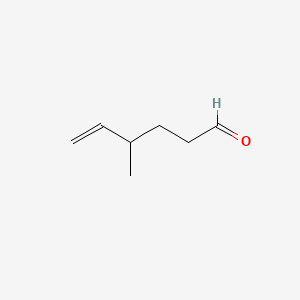
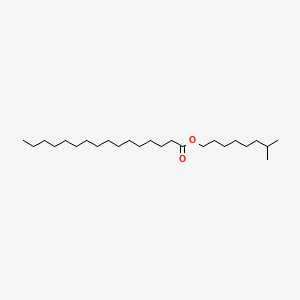
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
